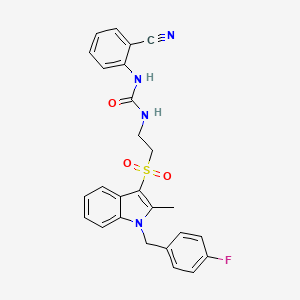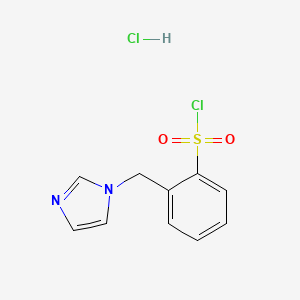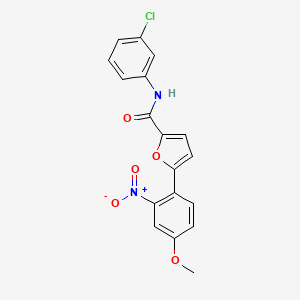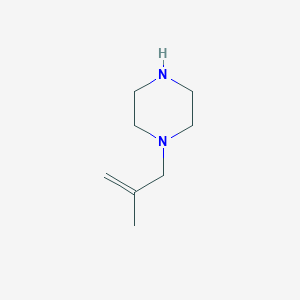
trans-1-Chloro-2-acetamido cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-Chloro-2-acetamido cyclohexane: is an organic compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . This compound is characterized by a cyclohexane ring substituted with a chlorine atom and an acetamido group in a trans configuration. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-1-Chloro-2-acetamido cyclohexane can be synthesized through several methods. One common approach involves the chlorination of 2-acetamido cyclohexane. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Trans-1-Chloro-2-acetamido cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form trans-1-amino-2-acetamido cyclohexane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the acetamido group can lead to the formation of corresponding oximes or nitriles.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Trans-1-hydroxy-2-acetamido cyclohexane.
Reduction: Trans-1-amino-2-acetamido cyclohexane.
Oxidation: Trans-1-chloro-2-oxime cyclohexane or trans-1-chloro-2-nitrile cyclohexane.
Scientific Research Applications
Trans-1-Chloro-2-acetamido cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1-Chloro-2-acetamido cyclohexane involves its interaction with specific molecular targets. The chlorine atom and acetamido group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- Trans-1-Chloro-2-amino cyclohexane
- Trans-1-Bromo-2-acetamido cyclohexane
- Trans-1-Chloro-2-hydroxy cyclohexane
Comparison: Trans-1-Chloro-2-acetamido cyclohexane is unique due to its specific substitution pattern and the presence of both chlorine and acetamido groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, trans-1-Chloro-2-amino cyclohexane lacks the acetamido group, which affects its chemical behavior and applications .
Properties
IUPAC Name |
N-[(1R,2R)-2-chlorocyclohexyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5H2,1H3,(H,10,11)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJBPALZTFVDEV-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-(pyridin-2-yl)pyrimidine](/img/structure/B2409688.png)
![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)
![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)



![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)

